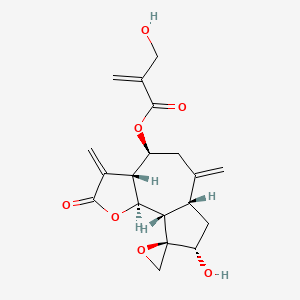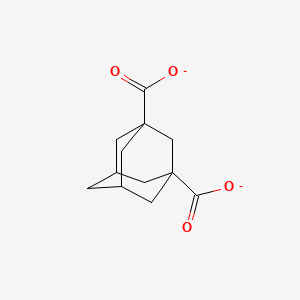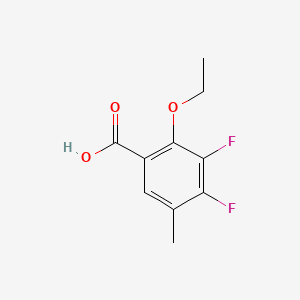![molecular formula C20H23ClN2O3S B14756732 1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride CAS No. 7249-48-1](/img/structure/B14756732.png)
1-[(4-Methylphenyl)sulfanylmethyl]piperidine; 4-nitrobenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Methylphenyl)sulfanylmethyl]piperidine and 4-nitrobenzoyl chloride are two distinct chemical compounds. The former is a piperidine derivative, while the latter is an acyl chloride. Piperidine derivatives are known for their wide range of applications in pharmaceuticals and organic synthesis . 4-nitrobenzoyl chloride is commonly used as a reagent in organic synthesis, particularly in the preparation of various esters and amides .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine can be synthesized through a multi-step process involving the reaction of piperidine with 4-methylbenzenesulfonyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product.
4-nitrobenzoyl chloride is prepared by the nitration of benzoyl chloride using a mixture of concentrated sulfuric acid and nitric acid . The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
Industrial production of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity . Similarly, 4-nitrobenzoyl chloride is produced in bulk using industrial nitration reactors with stringent safety measures to handle the exothermic nature of the reaction .
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)sulfanylmethyl]piperidine undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions, where the piperidine ring can be functionalized with different substituents.
4-nitrobenzoyl chloride primarily undergoes:
Acylation: It reacts with alcohols and amines to form esters and amides, respectively.
Reduction: The nitro group can be reduced to an amine using reducing agents like iron and hydrochloric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Various nucleophiles like amines, alcohols.
Acylation: Alcohols, amines, pyridine as a base.
Reduction: Iron, hydrochloric acid.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Substitution: Functionalized piperidine derivatives.
Acylation: Esters, amides.
Reduction: Amines.
Scientific Research Applications
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is used in medicinal chemistry for the development of pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting the central nervous system . It is also used in the synthesis of various organic compounds with potential biological activity .
4-nitrobenzoyl chloride is widely used in organic synthesis as a reagent for the preparation of esters and amides . It is also used in the synthesis of dyes, pigments, and pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)sulfanylmethyl]piperidine involves its interaction with specific molecular targets in the central nervous system, potentially modulating neurotransmitter activity . The exact pathways and targets are still under investigation.
4-nitrobenzoyl chloride acts as an acylating agent, reacting with nucleophiles to form esters and amides. The nitro group can also participate in redox reactions, influencing the reactivity of the compound .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Piperine, Evodiamine, Matrine, Berberine, Tetrandine.
Acyl Chlorides: Benzoyl chloride, acetyl chloride, propionyl chloride.
Uniqueness
1-[(4-Methylphenyl)sulfanylmethyl]piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . 4-nitrobenzoyl chloride is unique for its combination of a nitro group and an acyl chloride functional group, making it a versatile reagent in organic synthesis .
Properties
CAS No. |
7249-48-1 |
|---|---|
Molecular Formula |
C20H23ClN2O3S |
Molecular Weight |
406.9 g/mol |
IUPAC Name |
1-[(4-methylphenyl)sulfanylmethyl]piperidine;4-nitrobenzoyl chloride |
InChI |
InChI=1S/C13H19NS.C7H4ClNO3/c1-12-5-7-13(8-6-12)15-11-14-9-3-2-4-10-14;8-7(10)5-1-3-6(4-2-5)9(11)12/h5-8H,2-4,9-11H2,1H3;1-4H |
InChI Key |
FJHZCTHZJUERHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCN2CCCCC2.C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


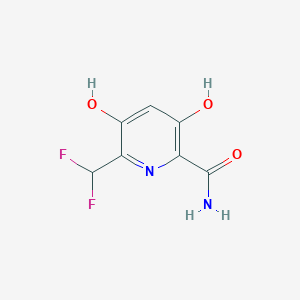
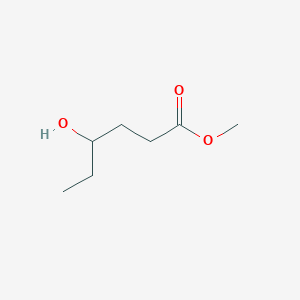
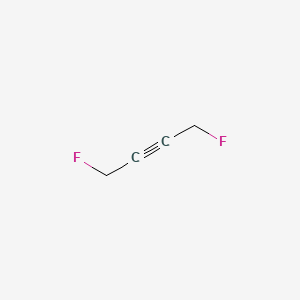
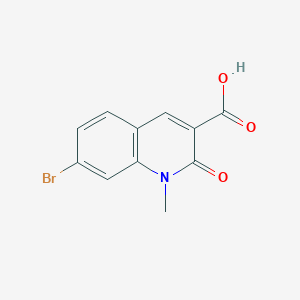
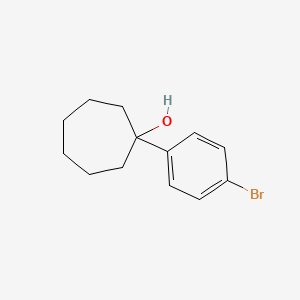
![Benzofuro[3,2-g]quinoline](/img/structure/B14756676.png)
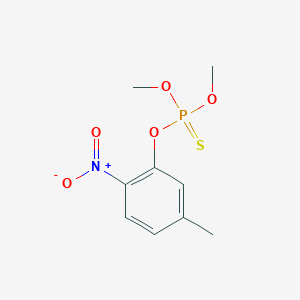
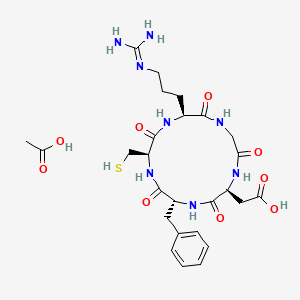
![Naphtho[1,2-g]quinoline](/img/structure/B14756686.png)
![5-[5-Amino-2-[(3-chloro-5-fluoropyridin-2-yl)methyl]-7-phenyl-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]piperidin-2-one](/img/structure/B14756693.png)

